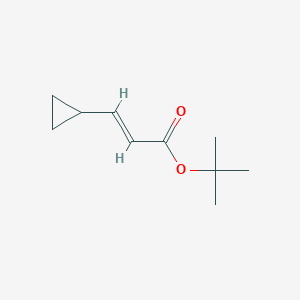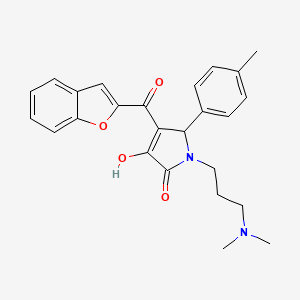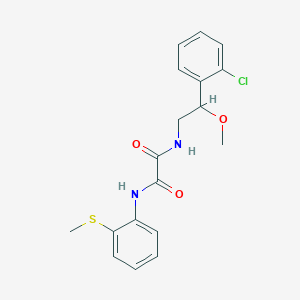
tert-butyl (2E)-3-cyclopropylprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl esters are a class of organic compounds that find large applications in synthetic organic chemistry . They are typically derived from tert-butyl alcohol, which is the simplest tertiary alcohol with a formula of (CH3)3COH .
Synthesis Analysis
Tert-butyl esters can be synthesized using a variety of methods. One approach involves the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds using flow microreactor systems . Another method involves [2 + 2 + 1] cycloaddition reactions employing N-tosylhydrazones, tert-butyl nitrite (TBN), and alkenes as reactants .Molecular Structure Analysis
The molecular structure of tert-butyl esters can be analyzed using various techniques such as X-ray diffraction and NMR spectroscopy . The tert-butyl group exhibits exceptionally narrow and intense NMR signals even when attached to large proteins or complexes .Chemical Reactions Analysis
Tert-butyl esters can undergo a variety of chemical reactions. For example, they can participate in [2 + 2 + 1] cycloaddition reactions . The transition states in the solvolysis of tert-butyl halides are highly dipolar and are strong hydrogen bond acids and strong hydrogen bond bases .Physical And Chemical Properties Analysis
Tert-butyl alcohol, a related compound, is a colorless solid that melts near room temperature and has a camphor-like odor. It is miscible with water, ethanol, and diethyl ether .Applications De Recherche Scientifique
- Application : Researchers have developed a straightforward method to introduce the tert-butoxycarbonyl group into diverse organic compounds using flow microreactor systems . This flow process is more efficient, versatile, and sustainable compared to traditional batch methods.
- Application : Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate are synthesized from tert-butyl (2E)-3-cyclopropylprop-2-enoate. These compounds find use in the preparation of amides, sulphonamides, and Mannich bases .
Organic Synthesis and Tertiary Butyl Ester Formation
Building Blocks for Novel Organic Compounds
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Tert-butyl esters, like “tert-butyl (2E)-3-cyclopropylprop-2-enoate”, are often used in organic chemistry as protecting groups for carboxylic acids . They protect the carboxylic acid group from unwanted reactions during a multi-step synthesis .
Mode of Action
Tert-butyl esters are typically introduced into a molecule through an esterification reaction, where a carboxylic acid reacts with tert-butanol in the presence of an acid catalyst . The tert-butyl ester can be removed later by acid-catalyzed hydrolysis .
Biochemical Pathways
The introduction and removal of tert-butyl esters can influence various biochemical pathways, depending on the specific molecule they’re attached to. For instance, they can affect protein synthesis if they’re used to protect amino acids .
Pharmacokinetics
The ADME properties of “tert-butyl (2E)-3-cyclopropylprop-2-enoate” would depend on the specific molecule it’s attached to. In general, tert-butyl esters can affect a molecule’s solubility, stability, and how it’s metabolized in the body .
Result of Action
The primary result of introducing a tert-butyl ester into a molecule is the protection of a reactive group (like a carboxylic acid), allowing other reactions to take place without affecting that group . The removal of the tert-butyl ester then reveals the reactive group again .
Action Environment
The action of tert-butyl esters can be influenced by various environmental factors. For example, the rate of hydrolysis can be affected by the pH and temperature of the solution . Additionally, certain solvents can affect the stability of tert-butyl esters .
Propriétés
IUPAC Name |
tert-butyl (E)-3-cyclopropylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-10(2,3)12-9(11)7-6-8-4-5-8/h6-8H,4-5H2,1-3H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHARVJRVUVPIPW-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C=CC1CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)/C=C/C1CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1643971-46-3 |
Source


|
| Record name | tert-butyl (2E)-3-cyclopropylprop-2-enoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(indolin-1-yl)ethanone](/img/structure/B2631764.png)

![2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-N-(2-phenylsulfanylphenyl)acetamide](/img/structure/B2631768.png)
![2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-ethyl-N-(2-hydroxyethyl)acetamide](/img/structure/B2631769.png)
![3-[N-(3-methylphenyl)-1-(3,4,5,6-tetrachloropyridin-2-yl)formamido]propanamide](/img/structure/B2631770.png)



![(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2631775.png)


![N-[(2,4-dichlorobenzoyl)oxy]-N-[(Z)-(3-nitro-4-piperidinophenyl)methylidene]amine](/img/structure/B2631783.png)
![5-bromo-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2631786.png)
![8-Azabicyclo[3.2.1]octane-8-carboxylic acid, 2-(aminomethyl)-, 1,1-dimethylethyl ester](/img/structure/B2631787.png)